5-Azidoisoquinoline: Technical Profile & Photoaffinity Labeling Guide
5-Azidoisoquinoline: Technical Profile & Photoaffinity Labeling Guide
The following technical guide details the properties, mechanism, and experimental application of 5-Azidoisoquinoline (CAS 43101-10-6) . This document is structured for researchers utilizing photoaffinity labeling (PAL) to map ligand-binding pockets in kinases and G-protein coupled receptors (GPCRs).
Executive Summary
5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89, Fasudil) and biogenic amine receptor ligands.
Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid residues within the binding pocket, permanently "tagging" the target protein. This allows for the identification of low-affinity interactions and the mapping of allosteric sites that are invisible to standard thermal equilibrium assays.
Physicochemical Specifications
The following data summarizes the core properties required for experimental design.
| Property | Specification |
| Chemical Name | 5-Azidoisoquinoline |
| CAS Number | 43101-10-6 |
| Molecular Formula | |
| Molecular Weight | 170.17 g/mol |
| Appearance | Pale yellow to orange solid (typical of aryl azides) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water. |
| Absorption | ~250–270 nm (strong); ~310–330 nm (weak/tail). Note: Isoquinoline core absorbs at 217, 266, 317 nm; azide perturbation typically enables photolysis at >300 nm. |
| Stability | Heat and Shock Sensitive. Decomposes with |
| Storage | -20°C, desiccated, protected from light (Amber vial). |
Mechanism of Action: Aryl Azide Photochemistry
The utility of 5-Azidoisoquinoline relies on the photochemistry of the aryl azide group. Unlike alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads .
The Nitrene Insertion Pathway
-
Excitation: Absorption of a photon (h
) promotes the azide to an excited singlet state. -
Extrusion: Molecular nitrogen (
) is rapidly expelled, generating a Singlet Nitrene ( ). -
Branching Pathways:
-
Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H bonds) of the protein.
-
Intersystem Crossing: Relaxation to the Triplet Nitrene (
), which behaves as a diradical and abstracts hydrogen atoms. -
Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).
-
Mechanistic Diagram
The following diagram illustrates the transformation from the stable probe to the covalent protein adduct.
Caption: Photochemical cascade of 5-Azidoisoquinoline. The singlet nitrene is the primary species for direct insertion, while ring expansion dominates in nucleophilic buffers.
Safety & Handling: The "Rule of Six"
CRITICAL WARNING: Organic azides are high-energy compounds.
5-Azidoisoquinoline possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).
According to the "Rule of Six" , organic azides are generally safe only if
Mandatory Safety Protocols:
-
Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in solution/matrix whenever possible.
-
Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.
-
Light Shielding: All manipulations must occur under red light or in amber vessels to prevent premature photolysis.
-
No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).
Experimental Protocol: Target Identification
This workflow describes the use of 5-Azidoisoquinoline to label a target protein (e.g., a kinase) in a complex lysate.
Materials
-
Probe: 5-Azidoisoquinoline (10 mM stock in DMSO).
-
Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).
-
Buffer: PBS or Tris-HCl, pH 7.4 (Avoid buffers with high nucleophile content if possible, though Tris is standard).
-
UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm . (Avoid 254 nm if preserving protein function is required).
Step-by-Step Workflow
Phase 1: Equilibrium Binding
-
Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in binding buffer.
-
Incubate: Aliquot lysate into two sets of tubes:
-
Experimental: Add 5-Azidoisoquinoline (Final conc: 10–50
M). -
Control (Competition): Add 5-Azidoisoquinoline (10–50
M) + Excess Competitor (e.g., 500 M 5-Aminoisoquinoline).
-
-
Equilibrate: Incubate for 30–60 minutes at 4°C in the dark to allow reversible binding to occur.
Phase 2: Photo-Activation
-
Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.
-
Irradiate: Expose samples to UV light (300–365 nm) for 5–10 minutes.
Phase 3: Analysis
-
Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any further reaction.
-
Separation: Resolve proteins via SDS-PAGE.
-
Detection:
-
If Radiolabeled (e.g., tritiated probe): Expose gel to X-ray film.
-
If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).
-
Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da, corresponding to the probe minus
).
-
Workflow Diagram
Caption: Experimental workflow for target deconvolution using 5-Azidoisoquinoline.
Synthesis Reference
For researchers requiring de novo synthesis, the standard route involves the Sandmeyer reaction starting from 5-aminoisoquinoline:
-
Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite (
) in acidic conditions ( or ) at 0°C to form the diazonium salt. -
Azidation: Sodium azide (
) is added slowly to the diazonium solution, displacing to yield 5-azidoisoquinoline. -
Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Haley, B. E. (1994). Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate.[3] Biochemistry, 33(39), 11935-11941. Link
-
Braslavsky, S. E., & Heibel, G. E. (1992). Photophysics and photochemistry of aryl azides. Chemical Reviews, 92(6), 1381–1407. Link
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link
Sources
- 1. Probe SAR405 | Chemical Probes Portal [chemicalprobes.org]
- 2. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]
- 3. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate: identification of two peptides from the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

